2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid
Overview
Description
2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid (INDICA) is a type of indole-3-acetic acid (IAA) that is produced by plants. It is a member of the auxin family of plant hormones and is involved in plant growth and development. It is also known as indole-3-propionic acid (IPA) and is found in a variety of plants, including tomatoes, potatoes, and corn.
Scientific Research Applications
Crystal Structure and Hydrogen Bonding
The study of crystal structures provides insights into the molecular interactions and hydrogen bonding of compounds. For instance, the crystal structure of related indene acetic acids reveals intricate hydrogen bonding patterns, which are critical for understanding molecular assembly and chemical reactivity. These insights have implications for designing materials with specific properties and functionalities (Lalancette, Thompson, & Brunskill, 1999).
Synthesis Techniques
The development of efficient synthesis methods for indane acetic acid derivatives, including those related to 2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid, is essential for enabling their use in various applications. These methods often involve creating complex molecular structures with multiple stereogenic centers, which are significant in pharmaceuticals and materials science (Zhang, Zhu, & Ma, 2003).
Molecular Conformation and Interactions
Understanding the molecular conformation and interactions of compounds is crucial in the fields of pharmaceuticals, materials science, and chemistry. Studies on similar molecules have been conducted to observe their behavior in different conditions, which helps in predicting the reactivity and stability of related compounds (Li, Liang, & Tai, 2009).
Chemical Precursor and Compound Libraries
The use of compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in reactions to generate libraries of structurally diverse compounds underscores the potential of using indane acetic acid derivatives in combinatorial chemistry. These libraries are invaluable for drug discovery and material science research (Roman, 2013).
properties
IUPAC Name |
2-[(1S,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-9(2)13-7-10(8-14(15)16)11-5-3-4-6-12(11)13/h3-6,9-10,13H,7-8H2,1-2H3,(H,15,16)/t10-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHQGKGQRVLIJD-GWCFXTLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H](C2=CC=CC=C12)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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